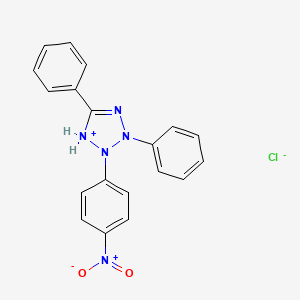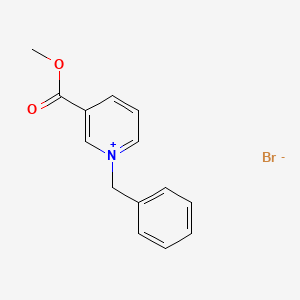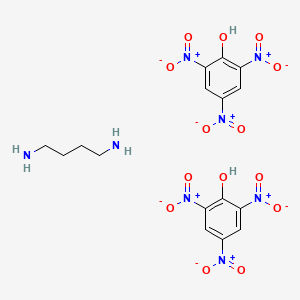
Butane-1,4-diamine;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butane-1,4-diamine: This compound can be synthesized through the hydrogenation of succinonitrile. The reaction involves the reduction of succinonitrile using hydrogen gas in the presence of a catalyst such as nickel or palladium.
2,4,6-Trinitrophenol: This compound is typically prepared by the nitration of phenol. The reaction involves treating phenol with a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of 2,4,6-trinitrophenol.
Industrial Production Methods
Butane-1,4-diamine: Industrially, butane-1,4-diamine is produced by the hydrogenation of succinonitrile, which is derived from the reaction of acrylonitrile with hydrogen cyanide.
2,4,6-Trinitrophenol: Industrial production of 2,4,6-trinitrophenol involves the nitration of phenol using a mixture of sulfuric acid and nitric acid under controlled conditions to ensure safety and maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Butane-1,4-diamine can undergo oxidation to form various oxidation products, including aldehydes and carboxylic acids.
Reduction: 2,4,6-Trinitrophenol can be reduced to form amino derivatives, such as 2,4,6-triaminophenol.
Substitution: Both butane-1,4-diamine and 2,4,6-trinitrophenol can undergo substitution reactions. For example, butane-1,4-diamine can react with acyl chlorides to form amides, while 2,4,6-trinitrophenol can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as acyl chlorides, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation of Butane-1,4-diamine: Products include butanedial and butanedioic acid.
Reduction of 2,4,6-Trinitrophenol: Products include 2,4,6-triaminophenol.
Substitution Reactions: Products vary depending on the reagents used, such as amides from butane-1,4-diamine and substituted phenols from 2,4,6-trinitrophenol.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Polymers: Butane-1,4-diamine is used as a monomer in the synthesis of polyamides and polyurethanes.
Explosive Detection: 2,4,6-Trinitrophenol is used in the development of sensors for detecting explosives due to its nitroaromatic structure.
Biology
Biogenic Amine: Butane-1,4-diamine is a biogenic amine involved in cellular metabolism and growth.
Medicine
Antimicrobial Agents: Derivatives of butane-1,4-diamine are investigated for their antimicrobial properties.
Drug Development: 2,4,6-Trinitrophenol derivatives are explored for potential therapeutic applications.
Industry
Corrosion Inhibitors: Butane-1,4-diamine is used in formulations to prevent corrosion in industrial systems.
Dyes and Pigments: 2,4,6-Trinitrophenol is used in the production of dyes and pigments.
Wirkmechanismus
Butane-1,4-diamine
Molecular Targets: Butane-1,4-diamine interacts with enzymes involved in polyamine biosynthesis, such as ornithine decarboxylase.
Pathways: It is involved in the biosynthesis of spermidine and spermine, which are essential for cell growth and differentiation.
2,4,6-Trinitrophenol
Molecular Targets: 2,4,6-Trinitrophenol interacts with proteins and enzymes through its nitro groups, leading to oxidative stress and cellular damage.
Pathways: It induces oxidative stress pathways, leading to apoptosis in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butane-1,4-diamine: Similar compounds include 1,3-diaminopropane and 1,6-diaminohexane.
2,4,6-Trinitrophenol: Similar compounds include 2,4,6-trinitrotoluene and 2,4-dinitrophenol.
Uniqueness
Butane-1,4-diamine: Its role as a biogenic amine and its involvement in polyamine biosynthesis make it unique compared to other diamines.
2,4,6-Trinitrophenol: Its high explosive power and use in explosive detection distinguish it from other nitroaromatic compounds.
Eigenschaften
CAS-Nummer |
18605-28-2 |
|---|---|
Molekularformel |
C16H18N8O14 |
Molekulargewicht |
546.4 g/mol |
IUPAC-Name |
butane-1,4-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/2C6H3N3O7.C4H12N2/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;5-3-1-2-4-6/h2*1-2,10H;1-6H2 |
InChI-Schlüssel |
VKPQBZPTVSTCCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CCN)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


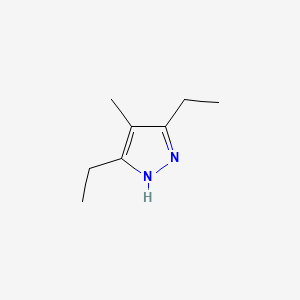

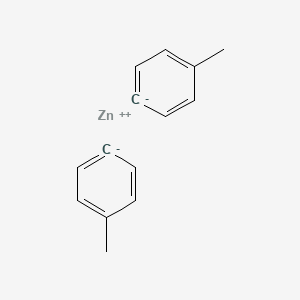
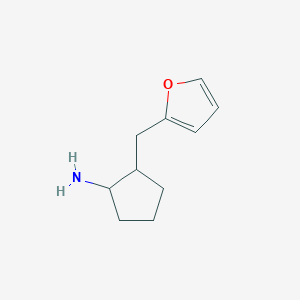
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate](/img/structure/B14720497.png)





![3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B14720528.png)
